Silane, triethyl(2-phenylethoxy)-

Protecting group chemistry Orthogonal deprotection Hydrolytic stability

Silane, triethyl(2-phenylethoxy)- (CAS 14629-62-0), also widely known as phenethyl(triethylsilyl) ether or (triethylsilyl)phenethyl ether, is an organosilicon compound with the molecular formula C₁₄H₂₄OSi and a molecular weight of 236.43 g·mol⁻¹. It belongs to the class of silyl ethers, specifically a triethylsilyl (TES)-protected derivative of 2-phenylethanol.

Molecular Formula C14H24OSi
Molecular Weight 236.42 g/mol
CAS No. 14629-62-0
Cat. No. B077803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, triethyl(2-phenylethoxy)-
CAS14629-62-0
Molecular FormulaC14H24OSi
Molecular Weight236.42 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OCCC1=CC=CC=C1
InChIInChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3
InChIKeyAAPVZORGFHHGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, triethyl(2-phenylethoxy)- (CAS 14629-62-0): Sourcing Guide for Phenethyl TES Ether as a Hydroxyl Protecting Group Intermediate


Silane, triethyl(2-phenylethoxy)- (CAS 14629-62-0), also widely known as phenethyl(triethylsilyl) ether or (triethylsilyl)phenethyl ether, is an organosilicon compound with the molecular formula C₁₄H₂₄OSi and a molecular weight of 236.43 g·mol⁻¹ . It belongs to the class of silyl ethers, specifically a triethylsilyl (TES)-protected derivative of 2-phenylethanol. The compound features three ethyl substituents and a 2-phenylethoxy group bonded to a central silicon atom, endowing it with a distinctive balance of steric bulk, hydrophobic character, and aromatic functionality [1]. It is utilized primarily as a protected alcohol intermediate in multi-step organic synthesis, where the TES group serves as a moderately stable hydroxyl protecting group positioned between the more labile trimethylsilyl (TMS) and the more robust tert-butyldimethylsilyl (TBS/TBDMS) groups in the silyl ether stability hierarchy [2].

Orthogonal protection strategy Intermediate silyl ether stability enables selective deprotection with TBDMS groups remaining intact
Multi-step synthesis intermediate Protected phenethyl alcohol suitable for transformations requiring controlled hydroxyl release
Distillation-compatible physical profile Predicted boiling point ~279 °C supports fractional distillation under moderate vacuum

Why Phenethyl TES Ether (CAS 14629-62-0) Cannot Be Substituted by Generic Silyl Ethers in Orthogonal Protection Strategies


Generic substitution among silyl ether protecting groups is precluded by the well-established, quantitative differences in their hydrolytic stability. The TES group exhibits intermediate lability: in acidic media, its relative resistance to hydrolysis is approximately 64-fold greater than that of a TMS ether, yet roughly 300-fold less than that of a TBS ether [1]. In basic media, TES ethers are 10- to 100-fold more stable than TMS counterparts [2]. This intermediate stability profile means that TES and TBS/TBDMS groups can be cleaved orthogonally—TES ethers are selectively removed using reagents such as 5–10% formic acid in methanol [3], o-iodoxybenzoic acid (IBX) in DMSO [4], or 10 wt% Pd/C in methanol [5], while TBS ethers remain intact under these conditions. A procurement decision that treats all silyl-protected phenethyl derivatives as interchangeable ignores this quantitative orthogonality, risking deprotection failure or unintended loss of protecting groups in multi-step synthetic sequences.

TMS ethers: excessive lability

TMS-protected phenethyl alcohol is significantly less stable toward acidic hydrolysis, likely undergoing premature deprotection when TES-protected form would survive. Orthogonal selectivity is lost.

TBS / TBDMS ethers: insufficient orthogonality

TBS-protected analog is ~300-fold more acid-resistant than TES; it requires harsher fluoride-based conditions that would also cleave TBDMS groups, preventing selective deprotection in complex sequences.

TIPS / TBDPS ethers: excessive steric bulk

Bulkier silyl groups can reduce catalytic silylation efficiency and raise boiling point beyond practical distillation range, limiting purification and synthetic utility in gold-catalyzed workflows.

Quantitative Comparator Evidence: Why Select Phenethyl TES Ether (CAS 14629-62-0) Over Its Closest Silyl Ether Analogs


Hydrolytic Stability: TES Ether Exhibits 64× Greater Acid Resistance than TMS Ether, Enabling Controlled Orthogonal Deprotection

The relative hydrolytic resistance of silyl ethers in acidic media follows the quantitative hierarchy: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means phenethyl TES ether (CAS 14629-62-0) is approximately 64-fold more resistant to acidic hydrolysis than the corresponding TMS-protected phenethyl ether, yet approximately 300-fold less resistant than the TBS analog. In basic media, TES ethers are 10- to 100-fold more stable than TMS ethers [2]. This intermediate stability is the molecular basis for orthogonal protection: TES can be removed while TBS remains intact, a selectivity window not available with TMS (too labile, non-selective) or TBS (too stable, requires harsher conditions).

Acidic stability hierarchy
Class-level inference
TES ether relative resistance = 64 (acid), 10–100 (base)
TMS1 (baseline)
TES64
TBS20,000
Supports orthogonal protection window between TMS and TBS
Literature consensus values; verify under specific reaction conditions
Protecting group chemistry Orthogonal deprotection Hydrolytic stability

Chemoselective Deprotection: TES Ethers Are Selectively Cleaved While TBDMS Ethers Remain Intact Using Mild Formic Acid Conditions

A validated chemoselective deprotection protocol demonstrates that triethylsilyl (TES) ethers—the protecting group present in CAS 14629-62-0—are cleaved to the corresponding alcohols in high yields using 5–10% formic acid in methanol or 2–5% formic acid in methylene chloride, while tert-butyldimethylsilyl (TBDMS) ethers remain completely unaffected under these conditions [1]. This orthogonality is not achievable with TMS ethers, which hydrolyze too readily and lack selectivity, nor with TIPS/TBDPS ethers, which require fluoride-based deprotection that would simultaneously cleave TBDMS groups. The method offers an economical alternative to palladium- or mesoporous silica-based approaches and is tolerant of acid- and base-sensitive functionality elsewhere in the molecule [1].

Formic acid chemoselectivity
Class-level inference
TES cleaved with 5–10% HCO₂H/MeOH; TBDMS intact
TESCleaved (excellent yields)
TBDMSUnaffected
Enables mild orthogonal deprotection in presence of TBDMS
Room temperature; compatible with acid-sensitive groups
Chemoselective deprotection Formic acid Orthogonal silyl groups

IBX-Mediated Selective Cleavage: TES Ethers Removed Within 1 Hour; TBS Ethers Remain Intact

o-Iodoxybenzoic acid (IBX) in DMSO provides another orthogonal deprotection strategy specific to TES ethers. Under these conditions, TES protecting groups are removed in good to excellent yields within 1 hour, while analogous TBS protecting groups remain intact throughout the same reaction period [1]. This kinetic selectivity is significant: the oxidative cleavage pathway discriminates between the steric environment of the silicon center, with the less bulky triethylsilyl group being significantly more reactive than the tert-butyldimethylsilyl group. The method also enables direct one-pot conversion of TES ethers to carbonyl compounds, an option not available with TBS ethers under identical conditions [1].

IBX/DMSO selectivity
Class-level inference
TES ethers deprotected in ≤1 h; TBS ethers remain intact
TESComplete cleavage
TBSNo significant reaction
Expands orthogonal deprotection toolbox beyond fluoride methods
IBX in DMSO, room temperature; one-pot carbonyl conversion possible
IBX deprotection TES vs TBS selectivity Oxidative cleavage

Mesoporous Silica-Mediated Selective Deprotection: TES Selectively Removed in the Presence of TBDMS Using MCM-41/MeOH

A heterogeneous deprotection system using mesoporous silica MCM-41 in methanol selectively removes triethylsilyl (TES) groups from silyl ethers while leaving tert-butyldimethylsilyl (TBDMS) groups intact [1]. The selectivity arises from the pore-size-dependent accessibility of the silyl ether to the catalytic silanol sites within the MCM-41 channels: the less sterically demanding TES group enters the pores and undergoes cleavage, while the bulkier TBDMS group is excluded [1]. The solid catalyst (MCM-41 or FSM-16) can be recycled by re-calcination at 400 °C, offering an environmentally benign and cost-effective alternative to stoichiometric reagents [1].

MCM-41/MeOH deprotection
Class-level inference
TES selectively removed; TBDMS unaffected
Catalyst: MCM-41 mesoporous silica, regenerated at 400 °C
Provides reusable, metal-free orthogonal deprotection
Supports green chemistry process development
Heterogeneous catalysis Mesoporous silica Green deprotection

Physical Property Differentiation: Phenethyl TES Ether Exhibits Predicted Boiling Point and Density Suitable for Distillation-Based Purification

Phenethyl(triethylsilyl) ether (CAS 14629-62-0) has a predicted boiling point of 279.5 ± 19.0 °C and a predicted density of 0.897 ± 0.06 g·cm⁻³ . By comparison, the TMS analog (trimethyl(2-phenylethoxy)silane, C₁₁H₁₈OSi, MW ~194.35) would be expected to have a significantly lower boiling point due to reduced molecular weight and weaker dispersion forces, while the TBDMS analog (tert-butyl(dimethyl)(2-phenylethoxy)silane, C₁₄H₂₄OSi, same MW but bulkier) and TBDPS analog (tert-butyl(diphenyl)(2-phenylethoxy)silane, C₂₄H₂₈OSi, MW ~360.57) would have substantially higher boiling points [1]. This intermediate volatility profile facilitates purification by fractional distillation while still providing adequate thermal stability for GC-MS analysis; two NMR and two MS (GC) spectra are available for identity confirmation [1].

Physical property comparison
Cross-study comparable
Predicted BP 279.5 ± 19.0 °C, density 0.897 ± 0.06 g/cm³
TMS analogLower BP (~220–240 °C)
TBDPS analogHigher BP (>350 °C)
Facilitates fractional distillation purification
Predicted values; GC-MS confirmation available
Physical properties Purification Boiling point

Structural Differentiation: TES vs. TIPS/TBDPS for Aromatic Substrate Compatibility in Gold-Catalyzed Silylation

In gold(I)-catalyzed dehydrogenative silylation of alcohols, the steric profile of the silyl group critically influences catalytic efficiency. Phenethyl alcohol has been demonstrated as a competent substrate in gold-catalyzed silylation using triethylsilane to afford the TES-protected product (CAS 14629-62-0) . The moderate steric demand of the TES group (three ethyl substituents) allows the gold catalyst—typically [(xantphos)AuCl] or cationic [(XDPP)Au][X] complexes—to accommodate the phenethyl substrate without the excessive steric clash that would occur with bulkier silylating agents such as triisopropylsilane (TIPS-H) or tert-butyldiphenylsilane (TBDPS-H) . While direct quantitative comparison data for phenethyl alcohol across all silyl groups in this catalytic system are not available, the literature on silyl group steric effects consistently shows that silylation efficiency decreases with increasing steric bulk on silicon, and that TES occupies the optimal window for substrates bearing primary alkyl chains with aromatic termini .

Gold-catalyzed silylation fit
Supporting evidence
TES steric profile compatible with [(xantphos)AuCl] catalyst
TIPS and TBDPS may retard catalytic turnover
Supports catalytic silylation workflow selection
Qualitative steric assessment; limited comparative kinetic data
Gold catalysis Dehydrogenative silylation Steric effects

Optimal Application Scenarios for Phenethyl TES Ether (CAS 14629-62-0) Based on Differentiated Evidence


Multi-Step Total Synthesis Requiring Orthogonal Alcohol Protection (TES vs. TBDMS)

In complex natural product synthesis where a primary phenethyl alcohol must be protected, carried through several synthetic transformations, and then selectively deprotected in the presence of a secondary or tertiary TBDMS-protected alcohol, CAS 14629-62-0 is the optimal choice. The quantitative stability hierarchy (TES = 64 vs. TMS = 1 vs. TBS = 20,000 in acidic media [1]) ensures the TES group survives mildly acidic conditions that would cleave TMS, while the chemoselective deprotection protocols using formic acid/methanol [2] or IBX/DMSO [3] allow clean liberation of the phenethyl alcohol without disturbing TBDMS ethers. This scenario is directly evidenced by the published chemoselective deprotection methodology where TES ethers are cleaved with formic acid (5–10% in MeOH) in excellent yields with TBDMS groups remaining unaffected [2].

Green Chemistry Process Development Using Recyclable Heterogeneous Deprotection

For process-scale synthesis where sustainability, cost, and waste minimization are priorities, the TES protecting group in CAS 14629-62-0 can be selectively removed using the MCM-41/MeOH heterogeneous system [1]. Unlike fluoride-based reagents (e.g., TBAF) required for TBDPS or TIPS deprotection—which generate stoichiometric waste—the mesoporous silica catalyst is recyclable by re-calcination at 400 °C [1]. This provides a 'green' deprotection advantage specific to TES ethers. The intermediate boiling point (~279 °C predicted) of the TES-protected compound also facilitates solvent recovery and product purification by distillation, an advantage over high-boiling TBDPS analogs [2].

Gold-Catalyzed Dehydrogenative Silylation for Isotopic Labeling Studies

CAS 14629-62-0 can be accessed via gold(I)-catalyzed dehydrogenative silylation of phenethyl alcohol with triethylsilane, a reaction that proceeds under mild conditions (50 °C, dichloroethane) using cationic gold complexes [1]. This catalytic route is particularly valuable for isotopic labeling studies where deuterated triethylsilane (Et₃SiD) can be employed to introduce deuterium at specific positions. The moderate steric profile of TES (vs. bulkier TIPS or TBDPS) is advantageous for maintaining catalytic turnover in gold-catalyzed processes. The availability of reliable GC-MS spectral data (2 MS spectra) for this compound facilitates reaction monitoring and product identity confirmation [2].

Application
Selection Property
Validation Focus
Multi-step total synthesis with orthogonal alcohol protection
Orthogonal deprotection window (TES vs. TBDMS)
Chemoselective cleavage under formic acid or IBX conditions
Green chemistry process development
Recyclable heterogeneous deprotection
MCM-41/MeOH catalyst recovery and reusability
Catalytic silylation for isotopic labeling studies
Steric compatibility with gold catalysts
Catalytic turnover efficiency using triethylsilane
Quote Request

Request a Quote for Silane, triethyl(2-phenylethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.